molecular formula C9H17ClN2O B13964048 2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one CAS No. 757149-14-7

2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one

Cat. No.: B13964048
CAS No.: 757149-14-7
M. Wt: 204.70 g/mol
InChI Key: RSMGFUQOELMROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-methylpiperazine with 2-chlorobutanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include substituted piperazines and other derivatives.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
  • 2-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one
  • 4-(4-methylpiperazin-1-yl)butan-1-amine

Uniqueness

2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

757149-14-7

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

2-chloro-1-(4-methylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C9H17ClN2O/c1-3-8(10)9(13)12-6-4-11(2)5-7-12/h8H,3-7H2,1-2H3

InChI Key

RSMGFUQOELMROF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.